3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate
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Overview
Description
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an ethoxy group, a spiro[3.3]heptane ring system, and a chloropyridine carboxylate moiety. The combination of these functional groups and structural elements makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spiro[3.3]heptane Core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Attachment of the Chloropyridine Carboxylate Moiety: This step involves the coupling of the spiro[3.3]heptane intermediate with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloropyridine moiety can be reduced to form a corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylic acid.
Reduction: Formation of 3-ethoxyspiro[3.3]heptan-1-yl 6-aminopyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compound reactivity.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets. The ethoxy and chloropyridine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxyspiro[3.3]heptan-1-yl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
3-Methoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the pyridine ring.
Uniqueness
3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups and the position of the carboxylate moiety on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1-ethoxyspiro[3.3]heptan-3-yl) 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-19-11-8-12(15(11)6-3-7-15)20-14(18)10-4-5-13(16)17-9-10/h4-5,9,11-12H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPBEKGWWPEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)OC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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